An In-Depth Technical Guide to Tetra(cyanoethoxymethyl) methane for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Tetra(cyanoethoxymethyl) methane for Researchers and Drug Development Professionals
CAS Number: 2465-91-0 Chemical Name: 3,3'-((2,2-bis((2-cyanoethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanenitrile
This technical guide provides a comprehensive overview of Tetra(cyanoethoxymethyl) methane, a versatile tetrafunctional molecule with significant potential in drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Properties and Specifications
Tetra(cyanoethoxymethyl) methane is a symmetrical molecule built upon a central pentaerythritol core. Its key structural feature is the presence of four cyanoethoxymethyl arms, which impart unique chemical properties and functionalities. These arms offer multiple reactive sites, making it a valuable building block in the synthesis of complex molecules.[1]
Table 1: Physicochemical Properties of Tetra(cyanoethoxymethyl) methane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₄N₄O₄ | [2][3] |
| Molecular Weight | 348.40 g/mol | [2][3] |
| Appearance | Solid powder | [3] |
| Melting Point | 43.4-43.9 °C | [4] |
| Boiling Point | 610.6 °C at 760 mmHg | [4] |
| Density | 1.13 g/cm³ | [4] |
| Solubility | Soluble in DMSO | [3] |
Table 2: Supplier Specifications
| Supplier | Purity | Storage Condition |
| BroadPharm | 92% | -20°C |
| ChemScene | ≥98% | Sealed in dry, 2-8°C |
| Sigma-Aldrich | 99% | Sealed in dry, room temperature |
| MedKoo | >96% | Dry, dark, 0-4°C (short term), -20°C (long term) |
Synthesis and Characterization
Postulated Synthesis Protocol: Cyanoethylation of Pentaerythritol
This protocol is based on general chemical principles for similar reactions.
Materials:
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Pentaerythritol
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Acrylonitrile
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A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide like Triton B)
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A suitable solvent (e.g., water, toluene, or a polar aprotic solvent like DMSO)
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Acid for neutralization (e.g., hydrochloric acid)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Dissolve pentaerythritol in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
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Add a catalytic amount of the base to the solution and stir.
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Slowly add acrylonitrile to the reaction mixture via the dropping funnel. The reaction is exothermic, so cooling may be necessary to maintain the desired reaction temperature.
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After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a specified time to ensure the reaction goes to completion.
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Upon completion, neutralize the reaction mixture with an acid.
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Extract the product into an organic solvent.
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Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield pure Tetra(cyanoethoxymethyl) methane.
Diagram 1: Postulated Synthesis Workflow
Caption: Postulated workflow for the synthesis of Tetra(cyanoethoxymethyl) methane.
Characterization Data
While specific spectra for this compound are not available in the searched literature, standard analytical techniques would be used for its characterization.
Table 3: Expected Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the pentaerythritol core and the ethoxy and cyano groups. |
| ¹³C NMR | Resonances for the quaternary carbon of the pentaerythritol core, as well as the methylene carbons and the nitrile carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (348.1798 for the exact mass). |
| FTIR | A characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹. |
Applications in Drug Development: A PROTAC Linker
The primary application of Tetra(cyanoethoxymethyl) methane in drug development is as a precursor to or a core component of linkers used in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.[2]
The tetrafunctional nature of this molecule allows for the creation of multi-valent or branched PROTACs. Such architectures can potentially enhance the avidity of the PROTAC for its targets, leading to more efficient ternary complex formation and subsequent protein degradation.
Experimental Protocol: Incorporation into a PROTAC
The cyano groups of Tetra(cyanoethoxymethyl) methane can be chemically modified to introduce reactive handles for conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand. For example, the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid.
Protocol: Reduction of Nitrile to Amine and Amide Coupling
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Reduction: Reduce the four nitrile groups of Tetra(cyanoethoxymethyl) methane to primary amines using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation). This creates a tetra-amino core.
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Amide Coupling: The resulting tetra-amine can then be coupled to a carboxylic acid-functionalized warhead and an E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS). The stoichiometry of the reactants can be controlled to achieve the desired degree of functionalization.
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Purification: The final PROTAC conjugate would be purified using techniques such as preparative HPLC.
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Characterization: The structure and purity of the final PROTAC would be confirmed by LC-MS and NMR.
Diagram 2: PROTAC Synthesis Workflow
Caption: General workflow for incorporating the linker into a PROTAC.
Role in Signaling Pathways
The specific signaling pathway impacted by a PROTAC utilizing a linker derived from Tetra(cyanoethoxymethyl) methane is entirely dependent on the protein of interest targeted by the warhead. PROTACs are a versatile platform that can be designed to target a wide range of proteins involved in various signaling cascades implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[2]
For instance, if the warhead targets a specific kinase in a cancer-related pathway, the resulting PROTAC would induce the degradation of that kinase, thereby downregulating the entire downstream signaling cascade.
Diagram 3: General PROTAC Mechanism of Action
Caption: The general mechanism of action for a PROTAC.
Conclusion
Tetra(cyanoethoxymethyl) methane is a promising chemical entity for advanced applications in drug discovery, particularly in the design and synthesis of novel PROTACs. Its tetrafunctional nature opens up possibilities for creating complex and potentially more potent protein degraders. Further research into the synthesis and application of this molecule is warranted to fully explore its potential in the development of new therapeutics.
Safety Information
Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information. As with all nitrile-containing compounds, appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated fume hood. The nitrile groups can potentially be hydrolyzed to release cyanide, so handling under acidic or basic conditions should be done with caution.
